molecular formula C11H13F3N4O B4383601 N'~5~-CYCLOHEXYLIDEN-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

N'~5~-CYCLOHEXYLIDEN-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B4383601
M. Wt: 274.24 g/mol
InChI Key: YPUAIGMBYHXPEY-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazide-hydrazones. These compounds are known for their versatility and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of N’-cyclohexylidene-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide, which includes a trifluoromethyl group and a pyrazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N’-cyclohexylidene-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of a hydrazide with an aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at room temperature or under reflux conditions. The industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

N’-cyclohexylidene-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-cyclohexylidene-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new industrial chemicals and materials, particularly those requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N’-cyclohexylidene-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide can be compared with other hydrazide-hydrazones, such as:

    N’-cyclohexylidene-3-nitrobenzohydrazide: This compound has a nitro group instead of a trifluoromethyl group, leading to different chemical reactivity and biological activity.

    N’-cyclohexylidene-4-methoxybenzohydrazide: The presence of a methoxy group in this compound affects its solubility and interaction with biological targets.

    N’-cyclohexylidene-2-iodobenzohydrazide: The iodine atom in this compound introduces unique reactivity, particularly in halogenation reactions.

The uniqueness of N’-cyclohexylidene-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide lies in its trifluoromethyl group, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(cyclohexylideneamino)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O/c12-11(13,14)9-6-8(16-17-9)10(19)18-15-7-4-2-1-3-5-7/h6H,1-5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUAIGMBYHXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=NNC(=C2)C(F)(F)F)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~5~-CYCLOHEXYLIDEN-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 2
N'~5~-CYCLOHEXYLIDEN-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 3
N'~5~-CYCLOHEXYLIDEN-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 4
N'~5~-CYCLOHEXYLIDEN-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 5
N'~5~-CYCLOHEXYLIDEN-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

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